GSK-J1SodiumSalt
Overview
Description
GSK-J1 sodium salt is a potent inhibitor of the histone H3 lysine 27 (H3K27) demethylases JMJD3 and UTX. These enzymes play crucial roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer . The compound is known for its high specificity and efficacy in inhibiting these demethylases, making it a valuable tool in epigenetic research.
Mechanism of Action
Target of Action
GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . These enzymes play crucial roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer .
Mode of Action
GSK-J1 Sodium Salt interacts with its targets, JMJD3 and UTX, by binding to them in a selective and specific manner . This interaction inhibits the demethylase activity of JMJD3 and UTX, leading to an increase in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive chromatin mark .
Biochemical Pathways
The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt affects the histone demethylation pathway. This results in the accumulation of H3K27me3, which can lead to the repression of gene transcription . The affected genes are involved in various biological processes, including cell differentiation, development, and the inflammatory response .
Pharmacokinetics
It is known that the highly polar carboxylate group of gsk-j1 restricts its cellular permeability . This suggests that the compound’s bioavailability may be limited, and its distribution, metabolism, and excretion could be influenced by this property.
Result of Action
The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt leads to an increase in H3K27me3 levels, resulting in the repression of gene transcription . This can affect various cellular processes, including cell differentiation and the inflammatory response . For instance, GSK-J1 has been shown to inhibit the production of TNF-α in primary macrophages .
Biochemical Analysis
Biochemical Properties
GSK-J1 Sodium Salt interacts with the enzymes JMJD3 and UTX, inhibiting their activity . It specifically targets the H3K27 histone demethylases JMJD3 and UTX, with IC50s of 18 and 56 µM, respectively . This interaction affects the methylation status of histone H3 lysine 27 (H3K27), a key process in the regulation of gene expression .
Cellular Effects
GSK-J1 Sodium Salt has a profound impact on various types of cells and cellular processes. It influences cell function by modulating gene expression through its effects on histone methylation . In a study on retinal development, GSK-J1 Sodium Salt was found to influence cell proliferation, maturation, apoptosis induction, and specific cell determination .
Molecular Mechanism
GSK-J1 Sodium Salt exerts its effects at the molecular level primarily through its inhibition of the H3K27 histone demethylases JMJD3 and UTX . This inhibition leads to an increase in the levels of H3K27 methylation, thereby affecting the transcription of genes regulated by this epigenetic mark .
Temporal Effects in Laboratory Settings
Over time, GSK-J1 Sodium Salt has been observed to cause an increase in the levels of H3K27 methylation in the retinas of neonate rats . This suggests that the compound has a stable effect over time, influencing cellular function in a consistent manner .
Dosage Effects in Animal Models
The effects of GSK-J1 Sodium Salt have been studied in animal models, particularly in the context of disease conditions. For instance, in a study on head and neck squamous cell carcinoma, the combined treatment with GSK-J1 and another inhibitor was found to inhibit tumor growth and progression .
Metabolic Pathways
GSK-J1 Sodium Salt is involved in the metabolic pathway of histone methylation, specifically the demethylation of H3K27 . It interacts with the enzymes JMJD3 and UTX, which are key players in this pathway .
Subcellular Localization
The subcellular localization of GSK-J1 Sodium Salt is not explicitly stated in the available literature. Given its role as a histone demethylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-J1 sodium salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate pyridine and pyrimidine derivatives under controlled conditions.
Introduction of the benzazepine moiety: This step involves the cyclization of intermediates to form the benzazepine ring.
Final modifications: The introduction of the β-alanine moiety and the conversion to the sodium salt form
Industrial Production Methods
Industrial production of GSK-J1 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimized to maximize yield.
Purification steps: Multiple purification steps, including crystallization and chromatography, are employed to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
GSK-J1 sodium salt primarily undergoes:
Substitution reactions: Involving the replacement of functional groups.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation and reduction reactions: Commonly use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include various substituted derivatives of GSK-J1 sodium salt, which can be further studied for their biological activities .
Scientific Research Applications
GSK-J1 sodium salt has a wide range of applications in scientific research:
Epigenetics: Used to study the role of histone demethylases in gene regulation.
Cancer research: Investigated for its potential to inhibit cancer cell proliferation by targeting JMJD3 and UTX.
Inflammatory diseases: Explored for its anti-inflammatory properties by modulating the activity of histone demethylases.
Neuroscience: Studied for its effects on neuronal differentiation and development
Comparison with Similar Compounds
Similar Compounds
GSK-J2: Another inhibitor of JMJD3 and UTX with similar properties.
GSK-J4: A prodrug of GSK-J1 that is more cell-permeable.
GSK-J5: A derivative with modifications to improve selectivity and potency .
Uniqueness
GSK-J1 sodium salt is unique due to its high specificity for JMJD3 and UTX, minimal off-target effects, and its ability to modulate epigenetic marks with high precision. This makes it a valuable tool for studying the role of histone demethylases in various biological processes and diseases .
Properties
IUPAC Name |
sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIROFAAPRKDPT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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